Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a substituted benzaldehyde with a thiophene derivative in the presence of a base, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate: This compound shares a similar thiophene ring structure but differs in the position of the amino and carboxylate groups.
Thiophene-2-carboxylate derivatives: These compounds have variations in the substituents on the thiophene ring, leading to different biological activities.
Uniqueness
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h7H,3-6,13H2,1-2H3 |
InChI Key |
ZLSLIOGDISRCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC(C2)OC)N |
Origin of Product |
United States |
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